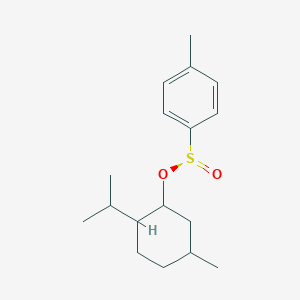
(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate” is a chemical compound with the following systematic name: (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid. Its chemical formula is C₁₁H₂₀O₂, and its molecular weight is 184.28 g/mol . This compound belongs to the class of monoterpenoids .
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves the following steps:
Starting Material: Begin with 2-isopropyl-5-methylcyclohexanecarboxylic acid.
Sulfination: React the starting material with sulfur dioxide (SO₂) to introduce the sulfinate group (-SO₂CH₃) at the benzylic position.
Resolution: The compound is optically active due to its chiral center. The resolution process yields the desired (S)-enantiomer.
Sulfination Reaction: Typically carried out under mild conditions using sulfur dioxide gas or a sulfinate salt (e.g., sodium benzenesulfinate) in a solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions and efficient purification methods.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the sulfinate group to other functional groups.
Substitution: The benzylic position can be substituted with different groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., halides, amines, or alkoxides).
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Used as a building block in organic synthesis.
Chiral Ligands: Its chiral nature makes it valuable in asymmetric synthesis.
Pharmacology: Investigated for potential pharmaceutical applications.
Enzyme Inhibition: May interact with enzymes due to its structural features.
Fine Chemicals: Used in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. its chiral center and functional groups suggest interactions with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
This compound’s uniqueness lies in its chiral configuration and the sulfinate group. Similar compounds include other benzenesulfinate derivatives and chiral carboxylic acids.
Eigenschaften
Molekularformel |
C17H26O2S |
|---|---|
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate |
InChI |
InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14?,16?,17?,20-/m0/s1 |
InChI-Schlüssel |
NQICGNSARVCSGJ-PHQZTZODSA-N |
Isomerische SMILES |
CC1CCC(C(C1)O[S@](=O)C2=CC=C(C=C2)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



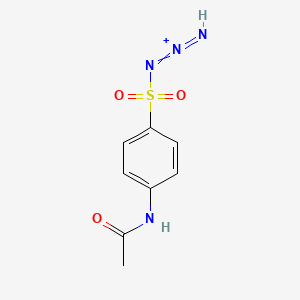
butanoic acid](/img/structure/B12061531.png)

azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
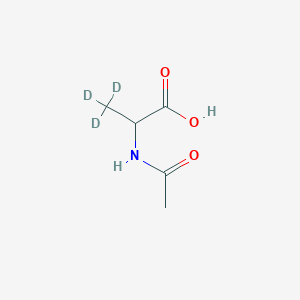
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
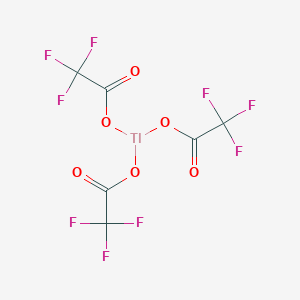
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)

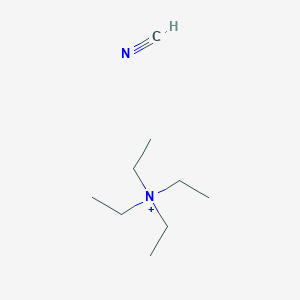

![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
